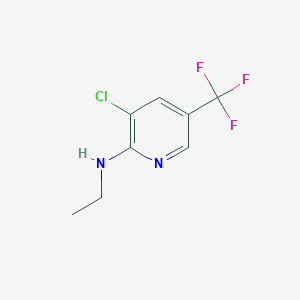

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H8ClF3N2 and a molecular weight of 224.61 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom with the ethylamine group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine .

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of various substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has been identified as a precursor or active ingredient in drug development due to its potential biological activities. Notably, compounds containing trifluoromethylpyridine structures have shown promising results in:

- Antibacterial Activity : Research indicates that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties against various pathogens, including Xanthomonas oryzae and Ralstonia solanacearum .

- Antiviral and Anticancer Properties : Studies have explored the antiviral activities of trifluoromethylpyridine derivatives, suggesting their potential use in developing treatments for viral infections and cancer .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Agricultural Chemistry

In the realm of agriculture, 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is relevant for its role in the synthesis of agrochemicals:

- Pesticide Development : The compound serves as an intermediate in synthesizing various pesticides. For instance, it is involved in the production of fluopyram, a fungicide that targets mitochondrial respiration in fungal pathogens . This compound has been effective against a wide range of fungal diseases affecting crops.

- Insecticides and Herbicides : Trifluoromethylpyridine derivatives have been recognized for their insecticidal properties, contributing to the development of new insecticides that are effective against pests like Plutella xylostella .

Chemical Synthesis

The synthesis of this compound can be achieved through various methodologies, often involving palladium-catalyzed reactions. Key aspects include:

- Reactivity : The presence of the chloro group allows for substitution reactions that can yield a variety of derivatives with tailored biological activities .

- Optimization Techniques : Reaction conditions such as solvent choice, temperature control, and catalyst selection are critical for maximizing yield and purity during synthesis .

Case Studies and Comparative Analysis

To illustrate the applications and effectiveness of this compound, several case studies can be highlighted:

Mécanisme D'action

The mechanism of action of 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

- 2-chloro-5-(trifluoromethyl)pyridine

- 3-chloro-2-(trifluoromethyl)pyridine

Uniqueness

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the ethylamine and trifluoromethyl groups, which confer distinct chemical and biological properties. The ethylamine group enhances its solubility and reactivity, while the trifluoromethyl group increases its stability and lipophilicity .

Activité Biologique

3-Chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyridine ring with chloro and trifluoromethyl substituents. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.6 g/mol. The trifluoromethyl group enhances lipophilicity, which can improve the compound's biological activity by facilitating membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activity. For instance, derivatives of pyridine with similar substitutions have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action often involves inhibition of bacterial enzymes essential for cell viability .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the trifluoromethyl group is crucial for enhancing biological activity. For example, compounds with this group have demonstrated increased inhibition rates in various biological assays compared to their non-fluorinated counterparts . The position of substituents on the pyridine ring also plays a critical role; modifications at specific positions can lead to significant changes in potency and selectivity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Palladium-Catalyzed Amination : This method involves replacing the chloro group with an amine under specific conditions using sodium tert-butoxide as a base. This approach allows for high yields while minimizing environmental impact.

- Cyanation Reactions : Another method involves introducing cyano groups followed by reduction or substitution reactions to yield the desired amine structure. This method has shown yields exceeding 85% while reducing toxic byproducts .

Case Studies

Propriétés

IUPAC Name |

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-2-13-7-6(9)3-5(4-14-7)8(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBUJCYCRMOWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.